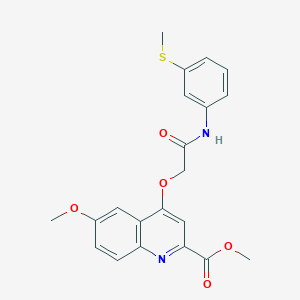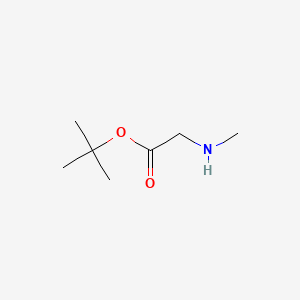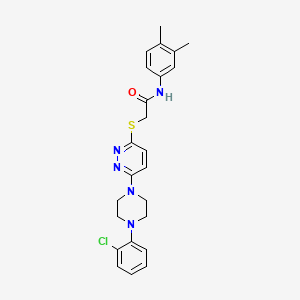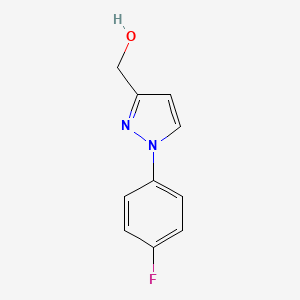![molecular formula C19H17N3O3S B2875579 7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one CAS No. 313976-69-1](/img/structure/B2875579.png)
7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one” is a complex organic compound that contains a thiophene and an oxadiazole moiety . These types of compounds have been studied extensively due to their potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .
Synthesis Analysis
The synthesis of similar compounds involves the use of convenient and simple synthetic protocols . For instance, symmetrical 2,5-disubstituted thiophene derivatives containing 1,3,4-oxadiazole moiety were synthesized using thiophene-2,5,dicarboxylic acid as a starting material .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving these types of compounds are typically characterized by their response to heat and impact . Depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis
Compounds containing 1,3,4-oxadiazole moiety are known for their electron deficiency, high photoluminescence quantum yield, good thermal, and chemical stabilities . They are also known to exhibit different emission properties with different substitutions .Aplicaciones Científicas De Investigación
Anticancer Agent
The 1,3,4-oxadiazole moiety, present in this compound, is known for its cytotoxic properties against various cancer cell lines. It can act as an enzyme inhibitor, targeting key enzymes involved in cancer cell proliferation, such as thymidylate synthase, HDAC, and topoisomerase II . This makes the compound a potential candidate for anticancer drug development.
Cholinesterase Inhibition
Compounds with a 1,3,4-oxadiazole scaffold have shown moderate dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer’s . This suggests that our compound could be explored for its utility in managing such conditions.
Nonlinear Optical Material
The structural configuration of the compound indicates potential applications in nonlinear optics. For instance, materials with similar structures have been studied for their optical limiting behavior and three-photon absorption capabilities, which are valuable in developing optical switches and computing devices .
Antidiabetic Activity
Oxadiazoles have been observed to enhance antidiabetic activities by inhibiting enzymes like α-amylase. This implies that derivatives of our compound could be synthesized and tested for their efficacy in treating diabetes through enzyme inhibition .
Dye-Sensitized Solar Cells
The compound’s structure, featuring a thiophene ring and an oxadiazole unit, suggests its use in dye-sensitized solar cells (DSSCs). Similar structures have been employed as sensitizers in DSSCs, improving light-harvesting capabilities and overall photovoltaic performance .
Propiedades
IUPAC Name |
7-(diethylamino)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-3-22(4-2)13-8-7-12-10-14(19(23)24-15(12)11-13)17-20-21-18(25-17)16-6-5-9-26-16/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVUCDASOSIPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2875504.png)


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2875510.png)
![N-cyclopropyl-4-({5-[(phenylsulfonyl)amino]pyridin-2-yl}oxy)benzamide](/img/structure/B2875512.png)


![N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine](/img/structure/B2875515.png)
